Home > Products > Screening Compounds P71486 > seco Erythromycin
seco Erythromycin - 143416-84-6

seco Erythromycin

Catalog Number: EVT-1463590
CAS Number: 143416-84-6
Molecular Formula: C37H69NO14
Molecular Weight: 751.952
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Seco erythromycin derivatives are a class of compounds derived from the macrolide antibiotic erythromycin A. [] They are characterized by the cleavage of the macrolactone ring of erythromycin, resulting in a seco acid. [, ] This structural modification eliminates the antibacterial activity of erythromycin but retains its ability to bind to the bacterial ribosome. [, , ] This unique property makes seco erythromycin derivatives valuable tools in studying ribosomal structure and function, as well as in developing new antibiotics that circumvent existing resistance mechanisms. [, ]

Future Directions
  • Developing more efficient synthetic routes: While existing synthetic methods have been successful, developing more efficient and versatile strategies for synthesizing seco erythromycin derivatives remains an ongoing challenge. [, ]
  • Exploring the structure-activity relationships: A deeper understanding of the relationship between the structure of seco erythromycin derivatives and their biological activity is crucial for developing new antibiotics and tools for chemical biology. [, , ]
  • Investigating new applications: The unique properties of seco erythromycin derivatives make them promising candidates for exploring other applications, such as in the development of new antimicrobial agents, anticancer agents, and tools for studying other biological processes. [, ]

Erythromycin A

Compound Description: Erythromycin A is a widely used macrolide antibiotic known for its effectiveness against a broad spectrum of bacterial infections. It exerts its antibacterial activity by binding to the bacterial ribosome, thereby inhibiting protein synthesis. [, , , , , , ]

Relevance: Erythromycin A is the parent compound of seco Erythromycin. Seco Erythromycin is a derivative of Erythromycin A where the macrolactone ring is opened by cleaving a specific ester bond. This ring-opening process yields seco Erythromycin, which serves as a key intermediate in various synthetic strategies aimed at generating novel erythromycin analogs. [, ]

Erythronolide A

Compound Description: Erythronolide A is the aglycone of Erythromycin A. [, ]

Relevance: Erythronolide A shares a close structural resemblance to seco Erythromycin, as both lack the cladinose and desosamine sugar moieties present in Erythromycin A. This similarity highlights the significance of the macrolactone core in the biological activity of erythromycin. Understanding the structure-activity relationships of Erythronolide A derivatives contributes to developing new macrolide antibiotics. [, ]

6-Deoxyerythronolide B (6-dEB)

Compound Description: 6-Deoxyerythronolide B (6-dEB) is a biosynthetic precursor to Erythromycin A. []

Relevance: 6-Deoxyerythronolide B shares the same macrolactone core structure with seco Erythromycin, but lacks the desosamine and cladinose sugars at C-5 and C-3, respectively. This structural similarity makes 6-dEB a crucial intermediate in the biosynthesis of erythromycin and its analogs. Studying the macrolactonization of 6-dEB provides insights into the formation of the macrolide ring and its importance for biological activity. []

Azithromycin

Compound Description: Azithromycin is another widely used macrolide antibiotic that belongs to the azalide subclass. It is known for its longer half-life and broader spectrum of activity compared to Erythromycin. [, ]

Relevance: Although Azithromycin possesses a 15-membered macrolactone ring, unlike the 14-membered ring in Erythromycin A, it shares a similar mechanism of action by binding to the bacterial ribosome. The comparison between Azithromycin and Erythromycin in gastroparesis treatment highlights the structure-activity relationship within the macrolide class. [] Understanding the structural features that contribute to Azithromycin's favorable pharmacokinetic properties could guide the design of new seco Erythromycin analogs with improved therapeutic potential.

Clarithromycin

Compound Description: Clarithromycin is a semi-synthetic macrolide antibiotic derived from Erythromycin. It exhibits improved acid stability and pharmacokinetic properties compared to Erythromycin. []

Relevance: Clarithromycin shares the same macrolactone core structure as seco Erythromycin. Like Erythromycin and Azithromycin, Clarithromycin acts by binding to the bacterial ribosome, inhibiting protein synthesis. [] Its structural similarities with seco Erythromycin provide insights into potential modifications of the macrolactone ring, which could enhance its antibacterial activity or pharmacokinetic properties.

1,7-Dioxaspiro[5.5]undecane Derivative of Erythronolide A Seco Acid Methyl Ester

Compound Description: This compound is a synthetic intermediate in the total synthesis of Erythromycin A. [, ]

Relevance: This complex derivative is created during the synthesis of Erythromycin A. It retains the core structural elements of seco Erythromycin, particularly the acyclic form of the macrolactone ring. [, ] This intermediate highlights the complex synthetic steps involved in producing Erythromycin A and underscores the significance of seco Erythromycin as a central building block in these endeavors.

Erythromycin Analogs with Alkynyl and Alkenyl Substitutions

Compound Description: These are novel Erythromycin analogs created through precursor-directed biosynthesis. []

Relevance: These synthetic analogs are significant because they demonstrate comparable activity to natural Erythromycin A, showcasing the potential for generating new antibiotics with enhanced properties through modifications of seco Erythromycin. [] The introduction of alkynyl and alkenyl groups into the seco Erythromycin structure, followed by macrolactonization, leads to the production of these analogs, highlighting the versatility of seco Erythromycin as a platform for chemical modification.

Overview

Seco Erythromycin is a derivative of Erythromycin, a macrolide antibiotic that is widely used to treat bacterial infections. The term "seco" refers to a specific structural modification where the lactone ring of the erythromycin molecule is opened or altered. This modification can enhance the compound's pharmacological properties and provide a basis for further synthetic derivatives. Seco Erythromycin has garnered attention in both medicinal chemistry and pharmacology due to its potential therapeutic applications.

Source

Seco Erythromycin is derived from Erythromycin, which was first isolated from the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus) in 1952. The natural production of Erythromycin involves complex biosynthetic pathways that include polyketide synthases. The seco form is synthesized through various chemical methods, often involving modifications of the erythronolide core structure.

Classification

Seco Erythromycin falls under the classification of macrolide antibiotics, which are characterized by their large lactone rings and broad-spectrum antibacterial activity. It is classified as a polyketide, a type of natural product derived from the polymerization of acyl-CoA precursors.

Synthesis Analysis

Methods

The synthesis of Seco Erythromycin typically involves several key steps:

  1. Formation of Seco Acid: The initial step often includes the conversion of Erythromycin into its seco acid form through hydrolysis or other chemical modifications.
  2. Macrolactonization: This process involves cyclization reactions that reintroduce a lactone structure, which can be achieved using various catalysts and conditions.
  3. Glycosylation: The introduction of sugar moieties can enhance solubility and bioactivity, often performed using glycosylation reactions with appropriate donors and acceptors.

Technical Details

Recent advancements have introduced novel methodologies for synthesizing Seco Erythromycin, including:

  • Total Synthesis Approaches: Utilizing advanced organic synthesis techniques that allow for precise control over stereochemistry and functional group placement .
  • Use of Catalysts: Employing metal catalysts in reactions to facilitate the formation of key intermediates and enhance yields .
Molecular Structure Analysis

Structure

The molecular structure of Seco Erythromycin features an altered lactone ring compared to its parent compound, resulting in a more open conformation. This modification can significantly impact its biological activity and interaction with bacterial ribosomes.

Data

  • Molecular Formula: C_37H_67N_1O_13
  • Molecular Weight: Approximately 733 g/mol
  • Key Functional Groups: Hydroxyl groups, ketones, and ether linkages are prominent in its structure.
Chemical Reactions Analysis

Reactions

Seco Erythromycin undergoes various chemical reactions that are crucial for its synthesis and functionalization:

  • Hydrolysis: Opening of the lactone ring to form the seco acid.
  • Lactonization: Reformation of cyclic structures under specific conditions.
  • Glycosylation Reactions: Involves coupling with sugar derivatives to enhance solubility and efficacy.

Technical Details

The efficiency of these reactions can depend on factors such as solvent choice, temperature, and the presence of catalysts. For example, recent studies have shown that preorganization in substrates can influence cyclization outcomes significantly .

Mechanism of Action

Process

Seco Erythromycin exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing peptide bond formation during translation.

Data

  • Binding Site: The macrolide binding site on the ribosome is crucial for its mechanism, where it interferes with the exit tunnel for nascent polypeptides.
  • Spectrum of Activity: Effective against Gram-positive bacteria and some Gram-negative strains, making it useful in treating respiratory tract infections.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions.
  • pKa Values: Reflective of its acidic functional groups; detailed pKa values are essential for understanding its behavior in biological systems.

Relevant analyses indicate that modifications to its structure can significantly alter these properties, impacting both efficacy and safety profiles .

Applications

Scientific Uses

Seco Erythromycin is primarily utilized in research settings to explore:

  • Antibiotic Mechanisms: Understanding how structural changes affect antibacterial activity.
  • Drug Development: As a lead compound for synthesizing new antibiotics with improved pharmacological profiles.
  • Biosynthetic Studies: Investigating natural product synthesis pathways in microorganisms.
Introduction to Erythromycin and Seco Derivatives

Historical Context of Erythromycin Discovery and Development

Erythromycin, the progenitor of macrolide antibiotics, was first isolated in 1952 from Saccharopolyspora erythraea (originally Streptomyces erythreus) found in a Philippine soil sample [1] [6]. Its discovery by J.M. McGuire and colleagues addressed the urgent need for penicillin-alternative antibiotics, especially for penicillin-allergic patients. Erythromycin’s broad-spectrum activity against Gram-positive bacteria and atypical pathogens like Mycoplasma quickly established it as a clinically indispensable agent [6]. The structural complexity of erythromycin A (a 14-membered macrolactone with two glycosidic sugars, desosamine and cladinose) posed a monumental synthetic challenge. Robert Woodward’s landmark 1981 total synthesis required 55 steps, underscoring the molecule’s intricate architecture [5] [10]. This achievement laid the groundwork for modern macrolide chemistry and the exploration of derivatives like seco erythromycin.

Structural Definition and Significance of Seco Erythromycin in Macrolide Chemistry

Seco erythromycin (erythronolide B seco acid) represents the linearized precursor to the macrocyclic core of erythromycin. It is generated through hydrolytic cleavage of the macrolactone ester bond (C1–C13) within the erythronolide B aglycone, yielding a dihydroxy carboxylic acid (Figure 1) [5]. This transformation abolishes antibiotic activity but provides critical synthetic advantages:

  • Enhanced Synthetic Manipulation: The linear structure eliminates the conformational constraints of the macrocycle, facilitating selective functionalization at C1 (carboxyl) and C13 (hydroxyl) – the sites destined for macrolactonization [5] [10].
  • Strategic Intermediacy: Seco acids serve as pivotal intermediates in both de novo synthesis and semisynthetic modifications aimed at generating novel erythromycin analogs (e.g., ketolides like telithromycin, where the cladinose sugar is replaced by a keto group) [3].

Table 1: Structural Comparison of Erythromycin A, Erythronolide B, and Seco Erythromycin

CompoundCore StructureKey Functional GroupsBioactivity
Erythromycin A14-membered macrolactoneC1 ester, C13 hydroxyl, C3-cladinose, C5-desosaminePotent antibiotic
Erythronolide B14-membered macrolactoneC1 ester, C13 hydroxylAntibiotic aglycone (weak)
Seco ErythromycinLinear dihydroxy acidC1 carboxylic acid, C13 hydroxylNon-antibiotic, Synthetic intermediate

Role of Seco Acids in Total Synthesis and Biosynthetic Pathways

Seco acids occupy a central position in synthetic and biosynthetic strategies for complex macrolides:

Total Synthesis

The seco acid approach enables convergent synthetic routes:

  • Fragment Coupling: Complex seco acids are assembled from smaller polyketide-like fragments via stereocontrolled aldol, crotylation, or Suzuki reactions [5]. For example, the Kirsche group (2023) leveraged a crotylation reaction to synthesize a key seco acid precursor in only 14 steps – a dramatic improvement over Woodward’s original synthesis [10].
  • Macrolactonization: The C1 carboxylic acid and C13 hydroxyl of the seco acid undergo cyclization. Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride activation) is often employed due to its high efficiency for forming large rings [5].
  • Glycosylation: After macrolactonization, the desosamine and cladinose sugars are sequentially attached enzymatically (in biosynthesis) or via chemical glycosylation (in synthesis) to the aglycone core [5].

Table 2: Key Synthetic Strategies Utilizing Seco Erythromycin

StrategyKey StepReagent/ConditionYield/Advantage
Seco Acid AssemblyCrotylationChiral allyl borane reagentHigh stereoselectivity, Fewer steps [10]
MacrolactonizationYamaguchi esterification2,4,6-Trichlorobenzoyl chloride, DMAP>80% yield for 14-membered ring [5]
GlycosylationKoenigs-Knorr reactionSugar bromide, Ag₂CO₃ promoterControls anomeric configuration

Biosynthetic Pathways

In Saccharopolyspora erythraea, the erythromycin seco acid (6-deoxyerythronolide B, 6-dEB) is biosynthesized by a modular polyketide synthase (PKS) complex:

  • Type I PKS Assembly: The 6-dEB synthase (DEBS) is a multi-enzyme complex (DEBS1, DEBS2, DEBS3) containing 28 functional domains organized into 6 modules. Each module incorporates and modifies a specific extender unit (malonyl-CoA or methylmalonyl-CoA) via a coordinated sequence of reactions: acyltransferase (AT), acyl carrier protein (ACP), ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) activities [3].
  • Formation of Seco Acid: The PKS assembly line culminates in the release of the linear hexaketide chain as the seco acid 6-dEB via thioesterase (TE)-mediated hydrolysis. This seco acid is the immediate substrate for cyclization.
  • Post-PKS Modification: The enzyme EryC (cyclase) catalyzes the regio- and stereoselective macrolactonization of 6-dEB to form erythronolide B. Subsequent hydroxylation (EryF P450 oxidase) and glycosylation (EryBV, EryCIII glycosyltransferases) yield erythromycin A [3] [6].

Thus, seco erythromycin represents a fundamental structural and functional linchpin – bridging the linear logic of polyketide assembly with the constrained architecture essential for ribosomal binding and antibiotic activity.

Compounds Mentioned

Properties

CAS Number

143416-84-6

Product Name

seco Erythromycin

IUPAC Name

(2R,3S,4S,5R,6R,8R,10R,11R,12R,13R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid

Molecular Formula

C37H69NO14

Molecular Weight

751.952

InChI

InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

HFOWQTSULPOIHU-RWJQBGPGSA-N

SMILES

CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O

Synonyms

[2R-(2R*,3S*,4S*,5R*,6R*,8R*,10R*,11R*,12R*,13R*)]-3-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-6,11,12,13-tetrahydroxy-2,4,6,8,10,12-hexamethyl-9-oxo-5-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]pentadecanoic

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.